Enzyme Inhibition: The presence of the acetamide moiety and substituted aromatic rings suggests potential for interaction with enzyme active sites, leading to inhibition. [, ]
Receptor Binding: Compounds containing pyridazine rings have been explored for their ability to bind to various receptors, including histamine receptors [] and vasopressin receptors []. Therefore, this compound might also exhibit receptor-mediated activity.
Modulation of Cellular Signaling: Some similar compounds influence cellular signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) []. Although speculative, 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide could potentially affect similar pathways.
Applications (Potential)
Drug Discovery: As a potential enzyme inhibitor or receptor modulator, this compound could serve as a starting point for developing novel therapeutics targeting a range of diseases. For example, compounds targeting RET kinase have shown potential in treating irritable bowel syndrome (IBS). []
Compound Description: This compound exhibited significant inhibitory activity against breast cancer (MCF7) and liver cancer (HepG2) cell lines, surpassing the reference drug doxorubicin in in vitro assays [].
Compound Description: This compound served as a key intermediate in the synthesis of a series of 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide derivatives [].
Compound Description: This series of compounds, derived from compound 3, was evaluated for antibacterial, antifungal, anthelmintic, anti-inflammatory, and analgesic activities [].
Compound Description: This compound exhibits anti-breast cancer activity against the MCF7 cell line with higher potency than the reference drug doxorubicin [].
Compound Description: This compound also demonstrates potent anti-breast cancer activity against the MCF7 cell line, surpassing the reference drug doxorubicin in activity [].
Compound Description: This compound demonstrates notable anti-breast cancer activity against the MCF7 cell line, exhibiting higher potency compared to the reference drug doxorubicin [].
Compound Description: This compound exhibits substantial anti-breast cancer activity against the MCF7 cell line, displaying more potent activity than the reference drug doxorubicin [].
Compound Description: This compound is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brain. It shows a high in vitro binding affinity for TSPO and improved in vivo stability compared to the parent tracer [].
Compound Description: This compound is another novel radiotracer developed for PET imaging of TSPO in ischemic brain. Similar to [18F]5, it exhibits high in vitro binding affinity for TSPO and improved in vivo stability [].
Compound Description: This compound is a potent radioligand for the vasopressin 1B receptor (V1BR). It is used in PET imaging and shows improved image contrast compared to the previously developed radioligand 11C-TASP0434299 [].
Compound Description: This pyridopyrimidin-4-one derivative acts as a radioligand for the arginine vasopressin 1B (V1B) receptor. It exhibits high binding affinities for human and rat V1B receptors and is suitable for in vitro and in vivo studies [].
Compound Description: This compound is identified as an impurity during the synthesis of Afatinib Dimaleate, an epidermal growth factor receptor inhibitor [].
Compound Description: This compound is an intermediate in the synthesis of trans-6-[1-yl-pyrrole substituted alkyl]pyran-2-ones, a class of cholesterol inhibitors [].
Compound Description: GSK3179106 is a potent and selective RET kinase inhibitor. It is a gut-restricted compound showing efficacy in treating irritable bowel syndrome (IBS) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.